Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-
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Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- is a member of the tetrahydroisoquinoline family, which is a significant class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure and properties.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. These interactions contribute to its observed biological effects, such as antimicrobial and neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxy and methyl substitutions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of methoxy groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares the methyl substitution but lacks the methoxy groups.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88207-93-6 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-13-5-4-11-9(8-13)6-10(14-2)7-12(11)15-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
JETSDVLQDVDSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2OC)OC |
Origin of Product |
United States |
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